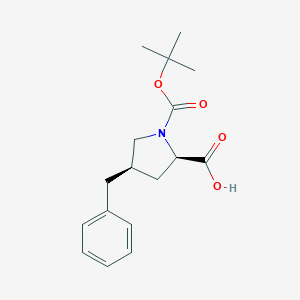

(4R)-1-N-Boc-4-Benzyl-D-proline

Description

Significance in Stereoselective Organic Synthesis

Stereoselective synthesis, the ability to produce a single desired stereoisomer of a molecule, is paramount in the synthesis of pharmaceuticals and other biologically active compounds. (4R)-1-N-Boc-4-Benzyl-D-proline and its derivatives serve as powerful tools in achieving this goal. The defined stereochemistry of the proline scaffold can influence the stereochemical outcome of reactions at other parts of a molecule, a process known as diastereoselective synthesis. youtube.com For instance, the rigid, conformationally constrained structure of the proline ring can effectively shield one face of a reacting molecule, directing an incoming reagent to the opposite face and thereby controlling the formation of new stereocenters.

Role as a Chiral Building Block

As a chiral building block, this compound provides a pre-existing stereocenter that can be incorporated into larger, more complex molecules. This strategy is widely employed in the synthesis of natural products and active pharmaceutical ingredients (APIs). The benzyl (B1604629) group at the 4-position can be further functionalized or can serve to create a specific three-dimensional environment that influences the biological activity of the final compound. The synthesis of various substituted proline analogs often starts from commercially available hydroxyproline (B1673980) isomers, highlighting the importance of such foundational chiral molecules. researchgate.net

Context in Organocatalysis and Asymmetric Transformations

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a major pillar of modern synthetic chemistry. units.itgreyhoundchrom.com Proline and its derivatives are among the most successful and widely used organocatalysts. researchgate.netsigmaaldrich.com While this compound itself is typically used as a building block, derivatives that expose the secondary amine can function as catalysts. The chiral environment provided by the proline scaffold is instrumental in inducing enantioselectivity in a variety of transformations, including aldol (B89426) and Mannich reactions. researchgate.netunibo.it The development of novel proline-based catalysts continues to be an active area of research, aiming to improve efficiency and expand the scope of organocatalytic methods. greyhoundchrom.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 158459-13-3 | chemicalbook.comsigmaaldrich.com |

| Molecular Formula | C17H23NO4 | sigmaaldrich.comachemblock.com |

| Molecular Weight | 305.37 g/mol | sigmaaldrich.comachemblock.com |

| Boiling Point | 447.9±38.0 °C (Predicted) | chemicalbook.com |

| Density | 1.185±0.06 g/cm3 (Predicted) | chemicalbook.com |

| pKa | 4.01±0.40 (Predicted) | chemicalbook.com |

| Flash Point | 224.7 °C |

Structure

3D Structure

Properties

IUPAC Name |

(2R,4R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-13(10-14(18)15(19)20)9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPNHKKRLLDYCIZ-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428038 | |

| Record name | (4R)-1-N-Boc-4-Benzyl-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158459-13-3 | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-(phenylmethyl)-, 1-(1,1-dimethylethyl) ester, (2R-cis)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158459-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R)-1-N-Boc-4-Benzyl-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4r 1 N Boc 4 Benzyl D Proline and Analogues

General Synthetic Strategies

Solution-Phase Synthesis Approaches

Solution-phase synthesis offers a versatile and scalable route to (4R)-1-N-Boc-4-benzyl-D-proline. These methods often commence from readily available chiral precursors, such as (2S,4R)-4-hydroxyproline. nih.govresearchgate.net A general strategy involves the protection of the amine and carboxyl groups, followed by modification at the C4 position and subsequent deprotection steps.

A common starting material is the Boc-protected (2S,4R)-4-hydroxyproline methyl ester. nih.gov The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution. However, to achieve the desired (4R) stereochemistry at the benzylic position from a (4R)-hydroxyproline, a double inversion (SN2) process or a method that proceeds with retention of configuration is necessary. An alternative is to start with cis-4-hydroxy-D-proline.

One documented approach for creating 4-substituted prolines involves a multi-step sequence starting from inexpensive Boc-4R-hydroxyproline (Boc-Hyp-OH). researchgate.net While specific examples for the benzyl (B1604629) group are less common in readily available literature, the synthesis of related 4-mercapto and 4-seleno prolines showcases the feasibility of such multi-step solution-phase syntheses, which involve several purification steps. researchgate.net For instance, the synthesis of (2S,4R)-4-hydroxyproline(4-nitrobenzoate) was achieved in two steps from commercially available materials, demonstrating a facile solution-phase route to a 4R-substituted proline derivative. nih.gov

A typical solution-phase peptide elongation cycle, which can be adapted for the synthesis of proline derivatives, involves the coupling of an N-Boc protected amino acid to a C-terminal protected amino acid using coupling reagents like DIC (N,N'-diisopropylcarbodiimide) and an activator such as DMAP (4-dimethylaminopyridine). rsc.org The Boc group is then removed with an acid, commonly trifluoroacetic acid (TFA), to allow for the next coupling step. rsc.org

Solid-Phase Peptide Synthesis Techniques for Boc-Protected Prolines

Solid-phase peptide synthesis (SPPS) provides an efficient method for incorporating Boc-protected proline analogues into peptide chains. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a well-established strategy in SPPS. beilstein-journals.orgpeptide.com In this approach, the temporary Nα-amino group protection is provided by the acid-labile Boc group, while more permanent side-chain protection is achieved using benzyl-based groups, which require strong acids like hydrofluoric acid (HF) for cleavage. peptide.com

The SPPS cycle begins with the attachment of the C-terminal amino acid to a solid support, such as a Merrifield or PAM resin. peptide.comchempep.com The synthesis proceeds through repeated cycles of Nα-Boc deprotection using a moderately strong acid like TFA, followed by neutralization and coupling of the next Boc-protected amino acid. beilstein-journals.orgpeptide.com

For the incorporation of this compound, the pre-synthesized amino acid would be used in the coupling step. A technique known as "proline editing" allows for the modification of proline residues after their incorporation into a peptide on the solid support. nih.gov This method often starts with the incorporation of Fmoc-hydroxyproline, followed by orthogonal protection of the hydroxyl group, completion of the peptide synthesis, and subsequent modification of the hydroxyproline (B1673980) side chain. nih.gov While typically demonstrated with Fmoc-SPPS, the principles can be adapted for Boc-SPPS, providing a route to peptides containing diverse 4-substituted prolines. The chemical synthesis of proteins with base-labile post-translational modifications has been enabled by a Boc-SPPS-based strategy, highlighting its versatility. nih.gov

Stereoselective and Diastereoselective Synthesis

The precise control of stereochemistry at the C4 position is critical. Stereoselective and diastereoselective methods are therefore paramount in the synthesis of this compound.

Asymmetric Alkylation Methodologies

Asymmetric alkylation is a powerful tool for establishing the stereocenter at the C4 position. This can be achieved through the alkylation of a prochiral enolate derived from a pyrrolidine (B122466) precursor, where the stereochemical outcome is directed by a chiral auxiliary or existing stereocenters within the molecule.

The diastereoselective alkylation of enolates derived from substituted L-proline esters has been extensively studied. nih.gov The stereochemical course of the alkylation of enolates from N-Boc-(2S,4R)-4-silyloxyproline methyl esters is influenced by the N-protecting group and the alkylating agent. nih.gov

A highly relevant strategy involves the stereoselective double alkylation of ethyl N-Boc-pyroglutamate. sci-hub.st Treatment of ethyl (2S)-1-(tert-butoxycarbonyl)pyroglutamate with a strong base like lithium hexamethyldisilazide (LHMDS) generates a lactam enolate, which can be sequentially alkylated. sci-hub.st While this method primarily targets 4,4-disubstituted pyroglutamates, it establishes the foundation for introducing substituents at the C4 position in a stereocontrolled manner. The synthesis of α-benzylproline has been achieved through the α-benzylation of an L-methionine-derived oxazolidinone, showcasing the use of Seebach's oxazolidinone chemistry to introduce a benzyl group with controlled absolute configuration. nih.gov

The alkylation of benzophenone (B1666685) imines of glycine (B1666218) alkyl esters under phase-transfer catalysis is another established method for preparing enantioenriched α-amino acid derivatives, which can serve as precursors to 4-substituted prolines. nih.gov

The Evans asymmetric alkylation, which utilizes chiral oxazolidinone auxiliaries, is a cornerstone of asymmetric synthesis and is applicable to the preparation of complex amino acids. wikipedia.org The chiral auxiliary, temporarily attached to the substrate, directs the approach of the electrophile to one face of the enolate, leading to a high degree of stereoselectivity. wikipedia.orgyoutube.com

A practical application of this methodology is seen in the diastereoselective synthesis of all four diastereoisomers of Boc-protected 4-methylproline carboxylates, a close analogue of the target compound. researchgate.net This synthesis features an Evans asymmetric alkylation as a key step. The general principle involves the acylation of an Evans auxiliary, for example, (S)-(-)-4-benzyl-2-oxazolidinone, followed by the generation of a stereodefined enolate and subsequent alkylation. youtube.comnih.gov After the alkylation, the chiral auxiliary is cleaved, often hydrolytically, to yield the α-substituted carboxylic acid derivative with high enantiomeric purity. youtube.com

The power of the Evans auxiliary lies in its ability to provide high diastereoselectivity (often >20:1) in reactions like aldol (B89426) additions and alkylations. youtube.com The predictable stereochemical outcome is based on a chelated transition state model where steric interactions direct the reaction pathway. youtube.com This robust methodology offers a reliable route to enantiomerically pure compounds like this compound, where the stereochemistry at the C4 position is installed with high fidelity.

Intramolecular Cyclization Strategies

The formation of the characteristic pyrrolidine ring of proline is a critical step in its synthesis. Intramolecular cyclization strategies offer an efficient means to construct this five-membered ring from linear precursors, often establishing key stereocenters in the process.

Carbon-Nitrogen Bond Formation

A fundamental approach to synthesizing the proline ring involves the intramolecular formation of a carbon-nitrogen (C-N) bond. nih.govtcichemicals.com This strategy typically involves a linear amino acid precursor where a nucleophilic nitrogen atom attacks an electrophilic carbon to close the ring.

A classic biological precedent is the biosynthesis of proline from glutamate (B1630785). youtube.com In this pathway, glutamate is converted to glutamate-γ-semialdehyde, which spontaneously cyclizes via the formation of a Schiff base (an imine), followed by reduction to yield proline. youtube.com This process of an amino group attacking a carbonyl group to form a cyclic imine which is then reduced is a common theme in chemical syntheses.

In synthetic chemistry, this strategy is often employed by designing linear substrates with a terminal leaving group that facilitates nucleophilic attack by the nitrogen atom. For example, N-Boc-protected N-ω-bromoalkyl-α-amino acid derivatives can undergo intramolecular cyclization upon treatment with a base like potassium hexamethyldisilazide (KHMDS) to yield α-quaternary proline derivatives with high enantiomeric purity. nih.gov The pre-existing chirality of the starting amino ester is preserved through the formation of a transiently chiral enolate intermediate, which directs the stereochemical outcome of the cyclization. nih.gov The use of turn-inducing elements, such as a pre-existing proline residue in a peptide chain, can also pre-organize the linear precursor to favor intramolecular cyclization over intermolecular oligomerization. nih.govqub.ac.uk

Carbon-Carbon Bond Formation

Alternative cyclization strategies involve forming a carbon-carbon (C-C) bond to construct the pyrrolidine ring. These methods are particularly powerful for creating highly substituted proline analogues.

Memory of Chirality: The "memory of chirality" is a phenomenon where stereochemical information from a chiral center is retained even after the center is temporarily destroyed during a reaction. princeton.edu This strategy has been effectively used in the alkylation of proline enolates. princeton.eduacs.org The process begins with an α-substituted proline derivative where the sole stereocenter is at the α-carbon. Deprotonation forms an enolate, rendering the α-carbon trigonal and achiral. However, the molecule adopts a rigid, chiral conformation due to steric interactions, creating what is known as dynamic chirality. princeton.edu If the subsequent C-C bond formation (alkylation) occurs faster than the racemization of this chiral enolate, the stereochemical information is transferred to the newly formed product with high fidelity. nih.govprinceton.edu This method allows for the synthesis of α,α-disubstituted proline derivatives with excellent stereocontrol.

Ring Closing Metathesis (RCM): Ring-closing metathesis (RCM) is a powerful reaction that utilizes transition metal catalysts, typically ruthenium-based, to form cyclic alkenes from acyclic dienes. organic-chemistry.orgwikipedia.org This methodology has been applied to the synthesis of proline-containing cyclic peptides and other proline analogues. nih.govnih.gov The reaction involves the intramolecular metathesis of two terminal alkene groups on a linear precursor, forming a cycloalkene and releasing volatile ethylene, which drives the reaction to completion. wikipedia.org

RCM is valued for its tolerance of a wide range of functional groups, allowing for the synthesis of complex and densely functionalized cyclic structures. wikipedia.org For instance, dienes embedded within di- and tripeptides that include a proline residue can be subjected to RCM to create bicyclic peptides with well-defined geometries. nih.gov The size of the resulting ring and the stereoselectivity (E/Z) of the newly formed double bond can be controlled by the choice of catalyst and the structure of the substrate. organic-chemistry.org While RCM is highly effective for many systems, its application can have limitations depending on the specific peptide sequence and desired ring size. nih.gov

Stereoselective Functionalization

The introduction of functional groups onto a pre-existing proline ring with precise control over stereochemistry is a key strategy for creating diverse analogues.

Stereoselective Fluorination of Proline Derivatives

Fluorine substitution on the proline ring has profound effects on its conformational properties, making fluorinated prolines valuable tools in peptide and protein engineering. beilstein-journals.org The introduction of fluorine is known to significantly influence the puckering of the pyrrolidine ring (Cγ-endo vs. Cγ-exo) and the cis/trans isomerization of the peptidyl-prolyl bond due to strong stereoelectronic effects. beilstein-journals.orgnih.govresearchgate.net

The synthesis of fluoroprolines can be achieved with high stereospecificity. For example, starting from hydroxyproline (Hyp), both (4R)-fluoroproline (Flp) and (4S)-fluoroproline (flp) can be synthesized. nih.gov The stereochemistry at the C4 position dictates the conformational preference of the ring:

(4R)-fluorination stabilizes the Cγ-exo ring pucker. beilstein-journals.orgcopernicus.org

(4S)-fluorination stabilizes the Cγ-endo ring pucker. beilstein-journals.orgresearchgate.netcopernicus.org

This stereospecific control allows for the "freezing" of specific proline conformations, which can in turn influence the secondary structure of peptides and the stability of proteins. beilstein-journals.org The table below summarizes the impact of stereospecific fluorination on proline conformation.

| Fluoroproline Isomer | Favored Ring Pucker | Impact on Peptide Bond |

| (4R)-fluoroproline (Flp) | Cγ-exo | Enhances trans isomer population |

| (4S)-fluoroproline (flp) | Cγ-endo | Enhances cis isomer population |

This table summarizes the conformational preferences induced by fluorination at the C4 position of the proline ring as reported in the literature. beilstein-journals.orgresearchgate.netcopernicus.org

Stereoselective Hydroxylation and Derivatization

Stereoselective hydroxylation introduces a hydroxyl group at a specific position and orientation on the proline ring. trans-4-Hydroxy-L-proline is the most abundant isomer and a key component of collagen. researchgate.net The hydroxylation of proline is often catalyzed by enzymes known as prolyl 4-hydroxylases (P4Hs), which exhibit remarkable regio- and stereo-selectivity. researchgate.net

Once introduced, the hydroxyl group serves as a versatile chemical handle for further derivatization. Through a concept known as "proline editing," the hydroxyl group of a Hyp residue within a peptide can be selectively modified using a variety of stereospecific reactions, including Mitsunobu reactions, oxidations, reductions, and acylations. nih.gov This allows for the synthesis of a vast array of 4-substituted proline derivatives with either R or S stereochemistry at the 4-position, directly from a common hydroxyproline precursor. nih.gov For example, a Mitsunobu reaction can be used to invert the stereochemistry of the hydroxyl group, converting a trans-hydroxyproline into a cis-substituted derivative. nih.gov This approach provides access to a diverse library of proline analogues without requiring de novo synthesis for each compound.

Other Key Stereocontrol Methods

Beyond cyclization and direct functionalization, rearrangement reactions offer another powerful avenue for stereocontrolled synthesis of proline derivatives.

Ester-Enolate Claisen Rearrangement

The Ester-Enolate Claisen Rearrangement, particularly the Ireland-Claisen variant, is a highly effective method for the asymmetric synthesis of Cα-substituted proline derivatives. acs.orgacs.orgnih.gov This nih.govnih.gov-sigmatropic rearrangement utilizes a proline allyl ester as the substrate. acs.org The reaction is initiated by converting the ester into a silyl (B83357) ketene (B1206846) acetal (B89532) (an enolate derivative). organic-chemistry.org This intermediate then rearranges, even at low temperatures, to form a γ,δ-unsaturated carboxylic acid derivative with a new C-C bond at the α-position of the proline ring. acs.orgorganic-chemistry.org

A key advantage of this method is the high degree of stereocontrol. The geometry of the enolate intermediate, which can often be controlled by the choice of solvent and reaction conditions, dictates the stereochemical outcome of the rearrangement. acs.orgorganic-chemistry.org This allows for the creation of densely functionalized amino acids with a well-defined stereochemistry. acs.org Research has shown that the diastereoselectivity of the rearrangement can be influenced by substitution patterns on the allyl group, providing a predictable way to control the formation of specific stereoisomers. acs.orgnih.gov This makes the Ester-Enolate Claisen Rearrangement a valuable tool for synthesizing complex, non-natural amino acids for incorporation into peptides and other biologically active molecules. acs.org

Derivatization and Functional Group Transformations

The proline ring, with its inherent conformational rigidity, serves as a valuable starting point for creating structurally defined molecules. The functional groups of this compound and its analogues are handles for a wide array of chemical modifications.

The concept of orthogonal protection is critical in the multi-step synthesis of complex molecules derived from proline analogues. This strategy allows for the removal of one protecting group in the presence of others, enabling regioselective modification. The most common protecting groups involved are the tert-butoxycarbonyl (Boc) group for the amine and various esters for the carboxylic acid.

Boc Deprotection: The Boc group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions. The standard method for Boc deprotection involves treatment with strong acids like trifluoroacetic acid (TFA), often in a dichloromethane (B109758) (DCM) solvent. sigmaaldrich.com For substrates sensitive to strong acid, milder conditions such as hydrochloric acid (HCl) in 1,4-dioxane (B91453) can be employed. rsc.org

Ester Hydrolysis: The carboxylic acid function is typically protected as an ester, for instance, a methyl or benzyl ester. Saponification using a base is the most common method for deprotection. For example, basic hydrolysis of a tert-butyl ester can be achieved using potassium hydroxide (B78521) (KOH) in a mixture of methanol (B129727) (MeOH), tetrahydrofuran (B95107) (THF), and water. nih.gov Similarly, benzyl esters can be cleaved under these conditions. nih.gov

Another layer of selectivity can be introduced using protecting groups that are labile under very specific, non-acidic and non-basic conditions. These are particularly useful in the synthesis of complex peptides and other delicate molecules.

Below is an interactive table summarizing various protecting groups and their selective removal methods relevant to proline scaffold derivatization.

| Protecting Group | Structure | Removed By | Method | Stable To |

| O-All/Alloc (Allyl/Allyloxycarbonyl) | Pd(Ph₃P)₄ in CHCl₃/AcOH/NMM | Catalytic | TFA, piperidine, hydrazine (B178648) | |

| N-ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | 2% hydrazine in DMF | Mild Base | TFA, piperidine, Pd(0) | |

| O-Dmab (4-{[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]amino}benzyl) | 2% hydrazine in DMF | Mild Base | TFA, piperidine, Pd(0) | |

| N-Mtt (4-Methyltrityl) | 1% TFA in DCM | Mild Acid | Pd(0), hydrazine, piperidine | |

| O-Trt (Trityl) | 1% TFA in DCM + TIS | Mild Acid | Pd(0), hydrazine, piperidine |

Table data sourced from reference sigmaaldrich.com.

The proline ring can be further functionalized by introducing new side chains, which can impart specific properties or serve as handles for further reactions. This is often achieved by starting with a functionalized proline analogue, such as 4-hydroxyproline (B1632879).

A prominent example is the synthesis of (2S,4R)-4-azido-L-proline (Azp). nih.gov This process begins with commercially available tert-butyloxycarbonyl-(2S,4R)-hydroxyproline (Boc-Hyp). The 4-hydroxy group's stereochemistry is inverted to the S configuration via an intramolecular Mitsunobu reaction. Subsequent treatment with diphenylphosphoryl azide (B81097) (DPPA) under Mitsunobu conditions installs the azide group with an inversion of stereochemistry, yielding the desired (2S,4R)-azido-proline derivative. nih.gov The azide group is exceptionally useful as it allows for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide variety of functional molecules. nih.gov

Another strategy involves the library synthesis of alkoxyprolines. This has been achieved by esterifying BOC-hydroxyproline with various alcohols and using a solid support. After deprotection of the Boc group, acylation followed by cleavage from the resin with amines yields a library of diverse alkoxyproline derivatives. researchgate.net

The conformationally constrained nature of the proline ring makes it an excellent foundation for building complex, three-dimensional scaffolds for applications in drug discovery and materials science.

Spirocyclic Scaffolds: 4-Methylene substituted proline derivatives are versatile starting materials for creating complex structures. For instance, N-Boc-(S)-4-methyleneproline can be converted into the N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid. nih.gov This spirocyclic scaffold is a key component in the synthesis of the antiviral agent ledipasvir. nih.gov The synthesis involves a dibromopropanation of the methylene (B1212753) group, followed by ester deprotection and a final debromination with hydrogen to furnish the spirocyclic product. nih.gov

Polyproline Helices: The proline core can be polymerized to form polyproline helices, which mimic the structure of collagen. Azido-proline can be converted into an N-carboxyanhydride (NCA) and then polymerized. The resulting poly(azidoproline) serves as a helical scaffold where the azide groups act as points for grafting other molecules via click chemistry, creating complex functional materials. nih.gov

Tricyclic Peptidomimetics: To create highly rigid structures that mimic peptide turns, the proline core can be fused with other ring systems. For example, a tricyclic peptidomimetic scaffold can be synthesized by combining trans-4-hydroxy-L-proline with a tartaric acid derivative through amidation and acid-catalyzed trans-acetalization reactions. researchgate.net These scaffolds fix the arrangement of functional groups in space, which is a valuable attribute for designing molecules that interact with specific biological targets. researchgate.net

Applications of 4r 1 N Boc 4 Benzyl D Proline and Its Derivatives in Advanced Organic Synthesis

Asymmetric Catalysis and Organocatalysis

The core utility of (4R)-1-N-Boc-4-Benzyl-D-proline and its derivatives lies in their ability to serve as organocatalysts, driving reactions to produce chiral products with high enantiomeric purity. This is achieved through the formation of transient chiral intermediates that guide the stereochemical outcome of the reaction.

Proline-Catalyzed Reactions (e.g., Aldol (B89426), Michael, Mannich, α-Amination)

Proline and its derivatives are renowned for their ability to catalyze a range of fundamental carbon-carbon and carbon-heteroatom bond-forming reactions. The general mechanism involves the formation of a nucleophilic enamine intermediate from a ketone or aldehyde donor, which then reacts with an electrophilic acceptor. The stereochemistry of the product is controlled by the chiral environment of the proline catalyst.

Aldol Reaction: The proline-catalyzed aldol reaction is a cornerstone of organocatalysis, enabling the direct, asymmetric addition of a ketone enolate to an aldehyde. While specific data for this compound is scarce, proline derivatives are known to provide high yields and enantioselectivities. The reaction proceeds via an enamine intermediate, with the stereochemical outcome often explained by the Zimmerman-Traxler model, where the transition state resembles a chair conformation, minimizing steric interactions.

Illustrative Data for Proline Derivative-Catalyzed Aldol Reaction

| Donor | Acceptor | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Acetone | 4-Nitrobenzaldehyde | 20 | DMSO | 95 | 96 |

| Cyclohexanone | Benzaldehyde | 10 | Neat | 99 | >99 |

| Acetone | Isobutyraldehyde | 30 | DMF | 88 | 93 |

Note: This data is representative of typical results for proline derivatives and not specific to this compound.

Michael Addition: In the Michael reaction, a nucleophile adds to an α,β-unsaturated carbonyl compound. Proline derivatives can catalyze the asymmetric addition of ketones and aldehydes to various Michael acceptors like nitroalkenes and enones. The reaction provides access to valuable chiral building blocks.

Illustrative Data for Proline Derivative-Catalyzed Michael Addition

| Donor | Acceptor | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| Cyclohexanone | Nitrostyrene | 10 | Toluene | 98 | 95:5 | 99 |

| Propanal | Diethyl malonate | 20 | CH2Cl2 | 92 | - | 95 |

| Acetone | Chalcone | 15 | Neat | 85 | - | 90 |

Note: This data is representative of typical results for proline derivatives and not specific to this compound.

Mannich Reaction: The proline-catalyzed Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a ketone or aldehyde, leading to the formation of β-amino carbonyl compounds. The use of pre-formed N-Boc-imines is a common strategy to achieve high diastereo- and enantioselectivities. nih.gov These reactions are highly valuable for the synthesis of chiral amines and amino acids.

Illustrative Data for Proline-Catalyzed Mannich Reaction with N-Boc-Imines

| Aldehyde Donor | N-Boc-Imine Acceptor | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| Propanal | N-Boc-benzaldimine | 20 | Acetonitrile | 94 | 95:5 | 99 |

| Butanal | N-Boc-(p-methoxyphenyl)methanimine | 10 | Dioxane | 89 | >99:1 | 98 |

| Acetaldehyde | N-Boc-furfuraldimine | 30 | NMP | 78 | 90:10 | 96 |

Note: This data is based on established protocols for proline-catalyzed Mannich reactions and is not specific to this compound. nih.gov

α-Amination: The α-amination reaction introduces a nitrogen atom at the α-position of a carbonyl compound. Proline derivatives can catalyze the reaction between aldehydes or ketones and azodicarboxylates, providing direct access to α-amino aldehydes and ketones with high enantioselectivity.

Role as Chiral Ligands and Additives in Metal-Catalyzed Asymmetric Reactions

Beyond organocatalysis, proline derivatives like this compound can serve as chiral ligands in metal-catalyzed asymmetric reactions. The nitrogen and oxygen atoms of the amino acid can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction. For instance, N-Boc-L-proline has been used as a chiral ligand for the enantioselective phenylacetylene (B144264) addition to aromatic aldehydes. While specific examples with the title compound are not abundant, the principle remains a key application for this class of molecules.

Development of Heterogeneous Organocatalytic Systems

A significant area of development in organocatalysis is the immobilization of catalysts onto solid supports, creating heterogeneous systems. This approach offers several advantages, including ease of catalyst separation from the reaction mixture, catalyst recycling, and suitability for continuous flow processes. Proline and its derivatives have been successfully immobilized on various materials such as silica (B1680970) gel, polymers, and magnetic nanoparticles. researchgate.netnih.gov These heterogeneous catalysts have been shown to be effective in various asymmetric reactions, although potentially with slightly reduced activity or selectivity compared to their homogeneous counterparts. The development of heterogeneous catalysts based on this compound would be a logical extension of this research, enhancing its practical applicability in larger-scale synthesis.

Chiral Auxiliary and Template Applications

In addition to their catalytic roles, chiral molecules like this compound can be used stoichiometrically as chiral auxiliaries or templates to control the stereochemistry of a reaction.

Induction of Chirality in Chemical Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. Proline derivatives are effective chiral auxiliaries due to their rigid conformational structure. By attaching this compound to a molecule, its inherent chirality can influence the facial selectivity of reactions on that molecule, leading to the formation of a specific stereoisomer.

Homochiral Templates for Michael Additions and Other Stereoselective Processes

A homochiral template is a chiral molecule that organizes the reactants in a specific orientation, thereby directing the stereochemical course of the reaction. In the context of Michael additions, a derivative of this compound could be used to pre-organize the Michael donor and acceptor through non-covalent interactions, such as hydrogen bonding, leading to a highly stereoselective transformation. This approach is particularly useful in complex molecule synthesis where precise control over multiple stereocenters is required.

Building Blocks for Complex Molecular Architectures

This compound serves as a versatile starting material for the synthesis of a wide array of intricate organic molecules. Its N-Boc protecting group allows for straightforward integration into peptide synthesis protocols, while the carboxylic acid provides a handle for various chemical transformations. The key feature, the 4-benzyl group, introduces significant steric bulk and hydrophobic interactions, which can be exploited to influence molecular conformation and biological target recognition.

Synthesis of Peptidomimetics and Conformationally Constrained Peptides

The incorporation of proline analogues into peptide sequences is a well-established strategy to induce specific secondary structures and enhance metabolic stability. nih.gov The rigid five-membered ring of proline restricts the backbone dihedral angle (φ) to a narrow range, making it a potent "turn-inducer." The substituent at the C4 position further dictates the ring's pucker (Cγ-endo or Cγ-exo), which in turn influences the cis/trans isomerism of the preceding peptide bond.

This compound and its derivatives are particularly useful in this regard. The bulky benzyl (B1604629) group can sterically favor a specific ring pucker and, consequently, a desired peptide backbone geometry. This conformational control is crucial in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved properties such as enhanced stability against proteolysis and better oral bioavailability. ossila.com

A powerful technique known as "proline editing" demonstrates the versatility of 4-substituted prolines in generating diverse peptide structures. nih.gov This method involves synthesizing a peptide with a 4-hydroxyproline (B1632879) residue, which is then chemically modified on the solid phase to introduce a wide variety of functionalities at the 4-position with either R or S stereochemistry. nih.gov This approach allows for the creation of a library of conformationally distinct peptides from a single precursor. While this method starts with hydroxyproline (B1673980), it exemplifies how a handle at the C4 position, akin to the benzyl group in this compound, can be used to install groups that sterically and stereoelectronically guide peptide folding. The benzyl group itself can be considered a mimetic of a phenylalanine side chain, but with its movement restricted by its attachment to the proline ring.

| Proline Derivative | Incorporated Feature | Resulting Peptide Property | Reference |

|---|---|---|---|

| 4-Benzyl-D-proline | Steric bulk, restricted Phe analogue | Induces specific backbone turns, mimics peptide epitopes | General principle |

| 4-Fluoroproline | Stereoelectronic effects | Stabilizes specific pucker and peptide bond isomerism | nih.gov |

| 4-Aminoproline | pH-switchable group | Allows for pH-dependent conformational changes | General principle |

| 4,4-Difluoroproline | Conformational control, 19F NMR probe | Favors cis-conformation, allows for structural studies | nih.gov |

Construction of Protease Inhibitors

Protease inhibitors are a critical class of therapeutic agents used in the treatment of diseases ranging from viral infections to cancer. nih.gov Many of these inhibitors are peptidomimetic in nature, designed to fit into the active site of a specific protease and block its activity. The design of such inhibitors often relies on building blocks that can mimic the transition state of peptide cleavage.

Proline derivatives are frequently incorporated into the P2 position of protease inhibitors, as the pyrrolidine (B122466) ring provides a rigid scaffold that correctly orients the side chains for optimal interaction with the enzyme's S2 pocket. Non-natural proline analogues, including 4-substituted derivatives, have been instrumental in the development of potent inhibitors. For instance, 4-substituted prolines are key components in the synthesis of inhibitors for the hepatitis C virus (HCV) NS3 protease. pku.edu.cn

While direct synthesis examples starting from this compound are proprietary and often found in patent literature, its utility is evident from the established role of similar structures. The N-Boc protected amine and the carboxylic acid functional groups allow for its facile incorporation into a peptide-like chain, while the 4-benzyl group can provide the necessary steric and hydrophobic interactions within the protease active site. Research on peptidomimetic SARS-CoV-2 3CL protease inhibitors has shown that modifying the P2 position with various proline analogues, such as cyclopentyl proline, significantly impacts inhibitory potency. nih.gov This highlights the importance of the proline scaffold in fine-tuning inhibitor activity.

| Protease Target | Role of Proline Scaffold | Example Proline Derivative Used | Reference |

|---|---|---|---|

| HCV NS3 Protease | Forms part of the P2 macrocyclic scaffold | N-Boc-4-methyleneproline derivatives | pku.edu.cn |

| SARS-CoV-2 3CL Protease | Occupies the P2 position to interact with the S2 pocket | Bicyclic and spirocyclic proline analogues | nih.gov |

| Fibroblast Activation Protein (FAP) | Serves as a core scaffold for the inhibitor | N-Boc-4,4-difluoro-L-proline | nih.gov |

Scaffold Design for Biologically Active Compounds

A molecular scaffold is a core structure upon which various functional groups can be appended to create a library of compounds with diverse biological activities. The ideal scaffold possesses a rigid or conformationally well-defined three-dimensional structure. The pyrrolidine ring of proline makes it an excellent starting point for scaffold design. researchgate.net

This compound is an attractive scaffold due to its inherent three-dimensionality and the presence of multiple points for diversification. The benzyl group at the C4 position provides a fixed hydrophobic element, while the N-Boc and carboxylate groups can be modified or used as attachment points for other functionalities. This allows for the systematic exploration of the chemical space around the core scaffold to identify potent and selective ligands for various biological targets.

An example of the power of 4-substituted proline scaffolds is the development of Ledipasvir, a potent inhibitor of the HCV NS5A protein. pku.edu.cn The key component of Ledipasvir is a spirocyclic proline analogue, which is synthesized from 4-substituted proline precursors. pku.edu.cn This demonstrates how the proline framework can be elaborated into complex, rigid structures that present functional groups in a precise spatial arrangement for high-affinity binding to a protein target. The benzyl group in this compound can similarly direct the synthesis towards specific molecular shapes and serve as a key pharmacophoric element.

| Scaffold Base | Target Class | Example Application | Reference |

|---|---|---|---|

| 4-Methylene-proline | Viral Proteins | Precursor for HCV NS5A inhibitors (e.g., Ledipasvir) | pku.edu.cn |

| 4,4-Difluoropiperidine | GPCRs | Dopamine D4 receptor antagonists | General knowledge |

| Monoterpenes (e.g., Carvone) | Various | Antimicrobial, anticancer, and insecticidal agents | researchgate.net |

| 4-Deoxypodophyllotoxin | Tubulin/Topoisomerase II | Antitumor agents | General knowledge |

Engineering of Functional Polyesters from Proline Derivatives

The field of biodegradable polymers has seen significant interest in the use of amino acids as renewable starting materials. Polyesters derived from amino acids are particularly attractive for biomedical applications due to their biocompatibility and tunable degradation profiles. While not as common as polyesters from lactic or glycolic acid, those derived from functional amino acids offer a route to polymers with pendant groups that can be used for further modification.

Recent research has demonstrated that 4-hydroxy-L-proline is an excellent platform for the synthesis of functional and stereoregular aliphatic polyesters. achemblock.com The synthetic strategy involves converting the 4-hydroxyproline into a bicyclic bridged lactone monomer. This monomer can then undergo controlled ring-opening polymerization (ROP) to yield high molecular weight polyesters with narrow dispersity. achemblock.com The amine group on the proline ring serves as a convenient handle for introducing various side chains (e.g., Boc, Cbz, alkyl groups) onto the monomer before polymerization, allowing for the synthesis of a library of functional polyesters. achemblock.com

A similar approach could be envisioned for derivatives of this compound. The carboxylic acid could be reduced to a primary alcohol, which, in conjunction with a hydroxyl group generated from the original C4-benzyl position (via a multi-step transformation), could form a lactone suitable for ROP. More directly, research has shown the synthesis of polyesters from N-benzyl-trans-4-hydroxy-L-proline via melt polycondensation. This demonstrates the feasibility of incorporating N-benzyl groups into proline-based polyesters. The resulting polymers would feature the benzyl group as a pendant functionality along the polyester (B1180765) backbone, imparting specific properties such as hydrophobicity and potential for aromatic interactions. The synthesis of polyesters from amino acid-derived N-carboxyanhydrides (NCAs) or O-carboxyanhydrides (OCAs) also presents a viable, albeit more complex, route. nih.gov

| Monomer | Polymerization Method | Catalyst/Initiator | Resulting Polymer (Mn, g/mol) | Reference |

|---|---|---|---|---|

| N-Boc-proline-lactone | Ring-Opening Polymerization (ROP) | DBU/Benzyl alcohol | up to 90,000 | achemblock.com |

| N-Cbz-proline-lactone | Ring-Opening Polymerization (ROP) | DBU/Benzyl alcohol | ~25,000 | achemblock.com |

| N-Benzyl-4-hydroxy-L-proline methyl ester | Melt Polycondensation | None (thermal) | 1,800 - 3,600 | |

| L-Lactide (for comparison) | Ring-Opening Polymerization (ROP) | Sn(Oct)2 | Variable, >100,000 achievable | General knowledge |

Conformational Analysis and Stereochemical Impact in Peptides and Peptidomimetics

Pyrrolidine (B122466) Ring Puckering and Conformational Preferences

The five-membered pyrrolidine ring of proline is not planar and exists in two primary puckered conformations, known as Cγ-endo and Cγ-exo. This puckering describes the displacement of the Cγ carbon atom relative to the plane defined by the other four ring atoms. The preference for one pucker over the other is significantly influenced by the nature and stereochemistry of substituents on the ring. nih.gov

Influence of 4-Substitution on Ring Conformation (e.g., Cγ-exo, Cγ-endo)

In 4-substituted prolines, the stereochemistry at the C4 position dictates the favored ring pucker. For (4R)-substituted prolines, steric factors generally favor a Cγ-exo pucker. nih.gov In this conformation, a bulky substituent at the 4R position, such as a benzyl (B1604629) group, occupies a pseudo-equatorial position, minimizing steric clashes with the rest of the ring. Conversely, a Cγ-endo pucker would force the benzyl group into a more sterically hindered pseudo-axial orientation. nih.gov

The preference for a Cγ-exo pucker in 4R-substituted prolines has been observed in various studies. For instance, in (4R)-fluoroproline, a strong preference for the Cγ-exo conformation is seen for both cis and trans isomers. researchgate.net While the benzyl group in (4R)-1-N-Boc-4-Benzyl-D-proline is not as electronegative as fluorine, its steric bulk is a dominant factor favoring the Cγ-exo pucker. This conformational bias is crucial as it directly influences the backbone dihedral angles (φ and ψ) of the peptide chain. nih.govnih.gov

Gauche Effects and Stereoelectronic Interactions

Beyond simple sterics, stereoelectronic effects, particularly the gauche effect, play a significant role in determining the conformational preferences of substituted prolines. The gauche effect describes the tendency of a molecule to adopt a gauche conformation (a dihedral angle of approximately 60°) over an anti conformation (180°) when certain substituents are present. wikipedia.org This is often observed when an electronegative substituent is involved, leading to stabilizing hyperconjugative interactions. wikipedia.orgnih.gov

In the context of 4-substituted prolines, the gauche effect can stabilize a conformation that might be sterically unfavorable. For instance, in (4S)-substituted prolines with an electron-withdrawing group, the Cγ-endo pucker is favored due to a stabilizing interaction between the C-H bond's σ orbital and the C-X (where X is the substituent) bond's σ* antibonding orbital. nih.gov However, for (4R)-substituted prolines like this compound, the steric demand of the benzyl group is the primary determinant, reinforcing the preference for the Cγ-exo pucker where the substituent is in a less crowded equatorial position. nih.gov While the benzyl group is not strongly electron-withdrawing, the interplay of steric and subtle electronic factors ultimately governs the final conformational equilibrium.

Peptidyl-Prolyl Bond Isomerization

A defining feature of proline-containing peptides is the isomerization of the peptidyl-prolyl bond, which can exist in either a cis or trans conformation. Unlike other peptide bonds where the trans form is overwhelmingly favored, the energy difference between the cis and trans isomers of a peptidyl-prolyl bond is much smaller, allowing for significant populations of the cis conformer. mdpi.comnih.gov This isomerization is a slow process that can be a rate-limiting step in protein folding. nih.gov

Cis/Trans Isomerization Studies and Energetics

The equilibrium between the cis and trans isomers of the peptidyl-prolyl bond is influenced by several factors, including the solvent environment and the nature of the substituents on the proline ring. nih.govnih.gov The free energy of activation for this isomerization is typically in the range of 1-2 kcal/mol smaller than for acyclic tertiary amides. nih.gov

| Factor | Influence on Isomerization | Example/Observation |

|---|---|---|

| Solvent | The free energy of activation is higher in hydrogen-bond donating solvents like water compared to aprotic solvents. nih.gov | ΔG‡ is 1.3 kcal/mol larger in water. nih.govnih.gov |

| 4-Substitution | Electron-withdrawing groups at the 4R position increase the population of the trans isomer. nih.govacs.org | The order of increasing trans population is Pro < 4(R)-hydroxyproline < 4(R)-fluoroproline. acs.org |

| Enzymatic Catalysis | Peptidyl-prolyl cis-trans isomerases (PPIases) can accelerate the isomerization by a factor of 10³–10⁶. mdpi.com | PPIases lower the free energy of activation by approximately 8 kcal/mol. nih.gov |

Impact on Peptide Backbone Conformation

The cis/trans isomerization of the peptidyl-prolyl bond has a profound impact on the local and global conformation of a peptide backbone. The switch between cis and trans alters the direction of the polypeptide chain. In the trans conformation, the Cα atoms of the preceding residue and the proline are on opposite sides of the peptide bond, leading to a more extended structure. In the cis conformation, these Cα atoms are on the same side, inducing a turn or kink in the backbone. mdpi.com

The conformational preference of the pyrrolidine ring is coupled to the cis/trans state of the peptide bond. For example, a Cγ-exo pucker, favored by this compound, is often associated with a trans peptide bond and a polyproline II (PPII) helical conformation. nih.gov The PPII helix is a left-handed helix that is common in protein structures and is stabilized in aqueous environments. nih.gov Therefore, the incorporation of this compound is expected to favor a trans peptidyl-prolyl bond and promote a more extended, PPII-like local conformation.

Role in Protein Structure and Stability

The conformational constraints imposed by proline and its derivatives are critical for defining the architecture and stability of proteins. The introduction of substituted prolines like this compound can be a powerful tool to modulate protein stability and function. nih.gov

By predisposing the peptide backbone to a specific conformation, 4-substituted prolines can stabilize desired secondary structures. nih.gov For example, 4R-substituted prolines that favor the Cγ-exo pucker can enhance the stability of collagen triple helices, which require a PPII conformation. nih.gov The incorporation of (4R)-hydroxyproline with a 4-nitrobenzoate (B1230335) ester at the proline 12 position in the Trp-cage miniprotein led to a significant increase in thermal stability. acs.org

Stabilization and Destabilization of Secondary Structures (e.g., Polyproline-II Helix)

The conformation of the proline ring, known as ring pucker, and the cis-trans isomerization of the peptide bond preceding the proline residue are critical determinants of secondary structure. Proline can adopt two main puckering states: Cγ-exo and Cγ-endo. These puckering preferences are influenced by the nature and stereochemistry of substituents at the C4 position. The Cγ-exo pucker is known to stabilize a trans amide bond, which is a prerequisite for the formation of the left-handed Polyproline-II (PPII) helix. nih.gov The PPII helix is a crucial structural motif found in a variety of proteins and is involved in processes such as signal transduction and protein-protein interactions. nih.govbiorxiv.org

The stabilization of the PPII helix is often attributed to stereoelectronic effects, where electron-withdrawing substituents at the 4R position favor the Cγ-exo pucker. nih.gov This effect strengthens the n→π* interaction between the carbonyl oxygen of the preceding residue and the carbonyl carbon of the proline, a key interaction for stabilizing the trans peptide bond and the PPII conformation. nih.gov

Conversely, the right-handed Polyproline-I (PPI) helix, which is characterized by all cis peptide bonds, is less common in proteins and is favored in non-polar solvents. nih.gov A substituent at the 4R position that promotes the Cγ-exo pucker and the trans amide bond would consequently destabilize the PPI helix.

| Feature | Influence of 4R-Substituent on Secondary Structure |

| Proline Ring Pucker | A bulky 4R-substituent like benzyl likely favors the Cγ-exo pucker due to steric hindrance. |

| Amide Bond Isomerization | The preference for the Cγ-exo pucker stabilizes the trans amide bond. nih.gov |

| Polyproline-II (PPII) Helix | Stabilization is plausible due to the preference for the trans amide bond, though potential steric hindrance from the benzyl group should be considered. |

| Polyproline-I (PPI) Helix | Destabilization is expected due to the disfavoring of the cis amide bond. nih.gov |

Effects on Triple Helix Formation and Stability (e.g., Collagen Models)

Collagen, the most abundant protein in mammals, is characterized by its unique triple helix structure, formed by three polypeptide chains with a repeating Gly-Xaa-Yaa sequence. nih.gov The stability of the collagen triple helix is highly dependent on the amino acids at the Xaa and Yaa positions, which are frequently occupied by proline and (2S,4R)-4-hydroxyproline (Hyp), respectively. nih.gov

The incorporation of 4-substituted prolines into collagen model peptides has been a key strategy to investigate and enhance triple helix stability. It has been established that placing a proline derivative with a Cγ-exo pucker preference at the Yaa position significantly stabilizes the triple helix. nih.gov This is because the Cγ-exo pucker preorganizes the peptide backbone into the conformation required for triple helix formation. For instance, substituting proline with (2S,4R)-4-fluoroproline, which has a strong stereoelectronic preference for the Cγ-exo pucker, leads to a hyperstable collagen triple helix. nih.gov

For (4R)-4-Benzyl-D-proline , its steric preference for the Cγ-exo pucker suggests that it could contribute to the stability of a collagen-like triple helix when incorporated at the Yaa position. However, the large size of the benzyl group could also lead to steric clashes between the three strands of the triple helix, potentially counteracting the stabilizing effect of the ring pucker preference. Studies with 4-methylproline have shown that steric effects can be additive and can significantly influence triple helix stability. nih.gov Therefore, the net effect of a 4R-benzyl group on triple helix stability would be a balance between the favorable preorganization of the backbone and potential unfavorable steric interactions.

In contrast, the Cγ-endo pucker is preferred at the Xaa position of the Gly-Xaa-Yaa triplet. raineslab.com A 4R-substituent that promotes the Cγ-exo pucker would therefore be destabilizing if placed at the Xaa position.

| Position in Gly-Xaa-Yaa | Expected Effect of (4R)-4-Benzyl-D-proline on Triple Helix Stability | Rationale |

| Xaa | Destabilizing | The preferred Cγ-endo pucker at this position would be disfavored by the sterically demanding 4R-benzyl group. raineslab.com |

| Yaa | Potentially Stabilizing | The inherent preference for the Cγ-exo pucker at this position would be favored, though steric hindrance from the benzyl group could be a competing factor. nih.gov |

Stereochemistry in Protein Engineering and Design

The ability to precisely control peptide and protein conformation through the incorporation of modified amino acids is a cornerstone of modern protein engineering. Substituted prolines, such as This compound , are valuable tools in this regard, enabling the creation of peptides with novel structures and functions.

Proline Editing Methodologies for Diverse Peptide Libraries

The synthesis of peptides containing diverse 4-substituted prolines has been greatly facilitated by a strategy known as "proline editing". nih.govnih.gov This approach allows for the modification of proline residues at the C4 position after the peptide has been assembled on a solid support. The general process begins with the incorporation of (2S,4R)-4-hydroxyproline (Hyp) into the peptide sequence during standard solid-phase peptide synthesis. The hydroxyl group of Hyp is then chemically modified in subsequent steps to introduce a wide array of functionalities with either 4R or 4S stereochemistry. nih.gov

This methodology offers a powerful and flexible way to create large libraries of peptides with different 4-substituted prolines, including those with bulky hydrophobic groups like benzyl. For example, the hydroxyl group of a 4R-Hyp residue within a peptide could be converted into a good leaving group, followed by a nucleophilic substitution reaction with a benzyl-containing nucleophile. This would allow for the site-specific introduction of a 4-benzylproline residue into a target peptide. The use of a Boc-protected proline derivative like This compound is common in the solution-phase synthesis of such modified amino acids before their incorporation into peptides. nih.gov

The proline editing technique has been used to synthesize peptides with over 100 different 4-substituted prolines, demonstrating its broad applicability for creating structurally and functionally diverse peptide libraries. nih.govumn.edu

Modulation of Conformational Constraint in Peptides

Introducing conformational constraints into a peptide is a widely used strategy to enhance its biological activity, selectivity, and metabolic stability. nih.gov By reducing the conformational flexibility of a peptide, it can be preorganized into its bioactive conformation, leading to a more favorable binding entropy upon interaction with its target. nih.gov

The bulky and hydrophobic nature of the benzyl group can also participate in long-range interactions within the peptide, such as hydrophobic or aromatic-aromatic interactions, further constraining the peptide's conformation. For instance, the benzyl group could interact with other aromatic residues in the peptide sequence, leading to the stabilization of specific folded structures. nih.gov The ability to impose such structural constraints is highly valuable in the design of peptidomimetics, where the goal is to mimic the structure and function of a native peptide or protein. unmc.edu

Advanced Characterization Techniques in Research on 4r 1 N Boc 4 Benzyl D Proline

Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure of (4R)-1-N-Boc-4-Benzyl-D-proline. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F for Isomerisation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive structural information.

¹H NMR: Proton NMR spectroscopy of this compound would reveal the number of different types of protons and their neighboring environments. The characteristic signals would include those for the aromatic protons of the benzyl (B1604629) group, the protons of the pyrrolidine (B122466) ring, the methylene (B1212753) protons of the benzyl group, and the protons of the tert-butoxycarbonyl (Boc) protecting group. Due to the restricted rotation around the amide bond of the Boc group, it is common to observe two sets of signals for some protons, corresponding to the cis and trans rotamers.

¹³C NMR: Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. Key resonances would include those for the carbonyl carbons of the carboxylic acid and the Boc group, the aromatic carbons of the benzyl group, and the aliphatic carbons of the pyrrolidine ring and the Boc group. Similar to ¹H NMR, the presence of rotamers can lead to a doubling of some carbon signals.

¹⁹F NMR for Isomerisation: While not intrinsically part of the this compound structure, fluorine-19 NMR can be a valuable tool for studying its isomerization. By preparing a fluorinated derivative, for instance, by coupling the carboxylic acid with a fluorine-containing moiety, the sensitive ¹⁹F nucleus can be used to monitor and quantify the cis-trans isomerization of the amide bond.

Table 1: Hypothetical NMR Data for this compound

| Analysis | Hypothetical Chemical Shift (δ) / ppm | Assignment |

| ¹H NMR | 7.10-7.35 (m, 5H) | Aromatic protons (benzyl) |

| 4.10-4.25 (m, 1H) | H-2 (pyrrolidine) | |

| 3.40-3.60 (m, 2H) | H-5 (pyrrolidine) | |

| 2.80-3.00 (m, 2H) | Benzyl CH₂ | |

| 2.40-2.60 (m, 1H) | H-4 (pyrrolidine) | |

| 1.80-2.20 (m, 2H) | H-3 (pyrrolidine) | |

| 1.40 (s, 9H) | tert-butyl (Boc) | |

| ¹³C NMR | 175.0 | COOH |

| 154.5 | C=O (Boc) | |

| 138.0 | Quaternary aromatic C | |

| 129.0, 128.5, 126.5 | Aromatic CH | |

| 80.0 | Quaternary C (Boc) | |

| 60.0 | C-2 (pyrrolidine) | |

| 52.0 | C-5 (pyrrolidine) | |

| 40.0 | C-4 (pyrrolidine) | |

| 38.0 | Benzyl CH₂ | |

| 35.0 | C-3 (pyrrolidine) | |

| 28.5 | tert-butyl CH₃ (Boc) |

Note: This data is hypothetical and serves for illustrative purposes.

Mass Spectrometry (MS, HRMS, LC/MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound.

MS and HRMS: Standard mass spectrometry would show the molecular ion peak for this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

LC/MS: Liquid chromatography-mass spectrometry (LC/MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This is particularly useful for analyzing the purity of the compound and for identifying any impurities.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the carboxylic acid and the urethane (B1682113) of the Boc group, the C-H stretches of the aromatic and aliphatic portions, and the N-H bending of the secondary amine (if any were present, though it is a tertiary amine in this case).

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic acid) | 2500-3300 (broad) |

| C=O (Carboxylic acid) | 1700-1725 |

| C=O (Boc group) | 1680-1700 |

| C-H (Aromatic) | 3000-3100 |

| C-H (Aliphatic) | 2850-2980 |

Note: These are general ranges and the exact positions can vary.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. For a chiral molecule like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would allow for the unambiguous confirmation of the (4R) stereochemistry at the C4 position and the (D) configuration of the proline ring. The resulting crystal structure would provide precise bond lengths, bond angles, and torsional angles, offering a definitive picture of the molecule's conformation in the solid state.

Chromatographic Methods for Purity and Enantiomeric Excess Assessment

Chromatographic techniques are essential for determining the purity of this compound and for assessing its enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) (Chiral Stationary Phase)

High-performance liquid chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. To determine the enantiomeric purity of this compound, a chiral stationary phase (CSP) is required. The CSP creates a chiral environment that allows for the differential interaction of the two enantiomers, leading to their separation. By comparing the retention times and peak areas of the sample to those of a racemic standard, the enantiomeric excess (e.e.) can be accurately determined. This is a critical quality control parameter for any chiral compound intended for use in stereoselective synthesis or biological applications.

The definitive structural elucidation and stereochemical confirmation of complex chiral molecules such as this compound rely on a suite of advanced spectroscopic and analytical techniques. These methods provide a detailed understanding of the molecule's atomic connectivity, three-dimensional arrangement, and exact mass. The primary techniques employed in the comprehensive characterization of this and related compounds include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of this compound in solution. Both ¹H and ¹³C NMR spectra offer a wealth of information regarding the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would exhibit characteristic signals for the protons of the benzyl group, the proline ring, and the tert-butoxycarbonyl (Boc) protecting group. The chemical shifts are influenced by the electronic environment and the rigid conformation of the proline ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbons of the Boc group and the carboxylic acid, as well as the aromatic carbons of the benzyl group, would appear at characteristic downfield shifts. Studies on similar N-Boc protected amino acids have shown that the chemical shifts of the carbonyl carbons can be sensitive to solvent polarity and hydrogen bonding interactions. researchgate.net

Expected NMR Data for this compound:

| ¹H NMR | Expected Chemical Shift (ppm) | ¹³C NMR | Expected Chemical Shift (ppm) |

| Aromatic (C₆H₅) | 7.10 - 7.35 (m, 5H) | C=O (Carboxylic Acid) | ~175 |

| Proline H2 | 4.10 - 4.30 (m, 1H) | C=O (Boc) | ~154 |

| Proline H5 | 3.40 - 3.60 (m, 2H) | Aromatic (Quaternary) | ~138 |

| Benzyl CH₂ | 2.50 - 2.80 (m, 2H) | Aromatic CH | 126 - 129 |

| Proline H4 | 2.30 - 2.50 (m, 1H) | Boc C (Quaternary) | ~80 |

| Proline H3 | 1.80 - 2.20 (m, 2H) | Proline C2 | ~60 |

| Boc (CH₃)₃ | 1.40 - 1.50 (s, 9H) | Proline C5 | ~53 |

| Proline C4 | ~40 | ||

| Benzyl CH₂ | ~38 | ||

| Proline C3 | ~35 | ||

| Boc CH₃ | ~28 |

Note: The expected chemical shifts are estimations based on typical values for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. This technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula.

Expected Mass Spectrometry Data:

| Technique | Ion | Expected m/z |

| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ | 306.1699 |

| [M+Na]⁺ | 328.1518 |

The molecular formula of this compound is C₁₇H₂₃NO₄, with a calculated molecular weight of 305.37 g/mol . achemblock.com HRMS would be expected to yield an exact mass measurement that corresponds to this formula within a very narrow margin of error.

X-ray Crystallography

Single-crystal X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms in the crystal lattice can be determined.

For a chiral molecule like this compound, a successful crystallographic analysis would provide:

Confirmation of the (2R, 4R) absolute configuration.

Precise bond lengths, bond angles, and torsion angles.

The conformation of the five-membered pyrrolidine ring (e.g., envelope or twist conformation).

Details of intermolecular interactions, such as hydrogen bonding, in the solid state.

Q & A

Q. Advanced

- Chiral HPLC : Use columns like Chiralpak IG with hexane/isopropanol gradients to separate enantiomers.

- Polarimetry : Compare specific rotation values with literature data (e.g., α_D²⁵ = +X° for pure (4R)-isomer).

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) enhances enantiopurity .

How should researchers address contradictions in spectral data (e.g., NMR, MS) during structural confirmation?

Q. Advanced

- NMR assignment : Use 2D techniques (COSY, HSQC) to resolve overlapping signals caused by proline’s rigid ring.

- High-resolution MS : Confirm molecular formula discrepancies (e.g., isotopic patterns for bromine impurities).

- Cross-validate with literature : Compare data against databases like SciFinder or Reaxys .

What role does this compound play in biochemical studies?

Basic

It serves as a precursor for constrained peptidomimetics, enabling studies on protease inhibition or receptor binding. The benzyl group introduces steric bulk to probe substrate-enzyme interactions, while the Boc group simplifies post-synthetic modifications .

How can researchers determine if their synthesized derivative is novel?

Q. Basic

- Database search : Use Reaxys or SciFinder to cross-reference CAS numbers, spectral data, and synthetic routes.

- Patent review : Check chemical structure databases (e.g., PubChem) for prior art.

- Analytical comparison : Match melting points and chromatographic profiles to known compounds .

What are best practices for handling and storing this compound to ensure stability?

Q. Basic

- Storage : -20°C under inert gas (argon) to prevent oxidation.

- Lyophilization : Convert to stable hydrochloride salts for long-term storage.

- Moisture control : Use desiccants (e.g., silica gel) in sealed containers .

Which analytical techniques are most reliable for assessing purity and identifying trace impurities?

Q. Advanced

- UPLC-MS : Detect impurities at <0.1% levels using reverse-phase C18 columns.

- Elemental analysis : Validate C/H/N ratios (±0.4% tolerance).

- TLC with derivatization : Ninhydrin staining visualizes free amine contaminants .

How can researchers troubleshoot unexpected byproducts in coupling reactions involving this compound?

Q. Advanced

- Mechanistic analysis : Use DFT calculations to predict side reactions (e.g., β-elimination under basic conditions).

- Quench-and-identify : Isolate byproducts via preparative HPLC and characterize via NMR/MS.

- Condition screening : Adjust coupling agents (e.g., HATU vs. EDCI) to minimize racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.